

Unveiling Vernolic Acid: A Technical Retrospective of its 1954 Discovery and Characterization

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Compound of Interest

Compound Name: (-)-Vernolic acid

Cat. No.: B1234845

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A pivotal moment in the study of natural fatty acids occurred in 1954 with the definitive characterization of vernolic acid. This technical guide revisits the seminal work of F. D. Gunstone, who first elucidated the correct structure of this unique epoxy fatty acid, overturning previous assumptions and paving the way for future research into its potential applications.

Initially isolated from the seed oil of *Vernonia anthelmintica*, vernolic acid was previously misidentified as 11-hydroxyoctadec-9-enoic acid. However, through a series of meticulous experiments, Gunstone demonstrated its true nature as 12:13-epoxyoctadec-9-enoic acid.^[1] This discovery marked the first identification of an epoxy acid in a natural fat, expanding the known diversity of lipid structures.^[1]

Quantitative Analysis of *Vernonia anthelmintica* Seed Oil and Vernolic Acid

The initial investigation involved a detailed analysis of the component acids of *Vernonia anthelmintica* seed oil. The approximate composition was determined, highlighting a significant proportion of the novel oxygenated acid.

Component Acid	Percentage (% wt.)
Vernolic acid	~72
Linoleic acid	12
Oleic acid	6
Palmitic acid	4
Stearic acid	2
Myristic acid	trace
Arachidic acid	trace
Data sourced from Gunstone, F. D. (1954). [1]	

Further characterization of purified vernolic acid and its derivatives yielded the following key quantitative data:

Property	Value
Vernolic Acid	
Melting Point	31-32 °C
Equivalent Weight	296
Iodine Value (Wijs)	85.5
Methyl Vernolate	
Boiling Point	160-162 °C / 0.5 mmHg
Refractive Index (nD20)	1.4648
Dihydroxy-acid (from vernolic acid)	
Melting Point	64-65 °C
Equivalent Weight	316
Data sourced from Gunstone, F. D. (1954). [1]	

Experimental Protocols

The characterization of vernolic acid involved a multi-step experimental workflow, from the extraction of the oil to the final structural elucidation.

Extraction and Preparation of Mixed Fatty Acids from *Vernonia anthelmintica* Seeds

- **Oil Extraction:** The seeds of *Vernonia anthelmintica* were crushed and extracted with light petroleum (b.p. 40-60 °C) in a Soxhlet apparatus.
- **Saponification:** The extracted oil was saponified by refluxing with an excess of 0.5N alcoholic potassium hydroxide.
- **Isolation of Mixed Acids:** The resulting soap solution was diluted with water and the unsaponifiable matter was extracted with ether. The aqueous solution was then acidified with mineral acid to liberate the mixed fatty acids, which were subsequently extracted with ether, washed, dried, and the solvent was removed.

Isolation of Vernolic Acid

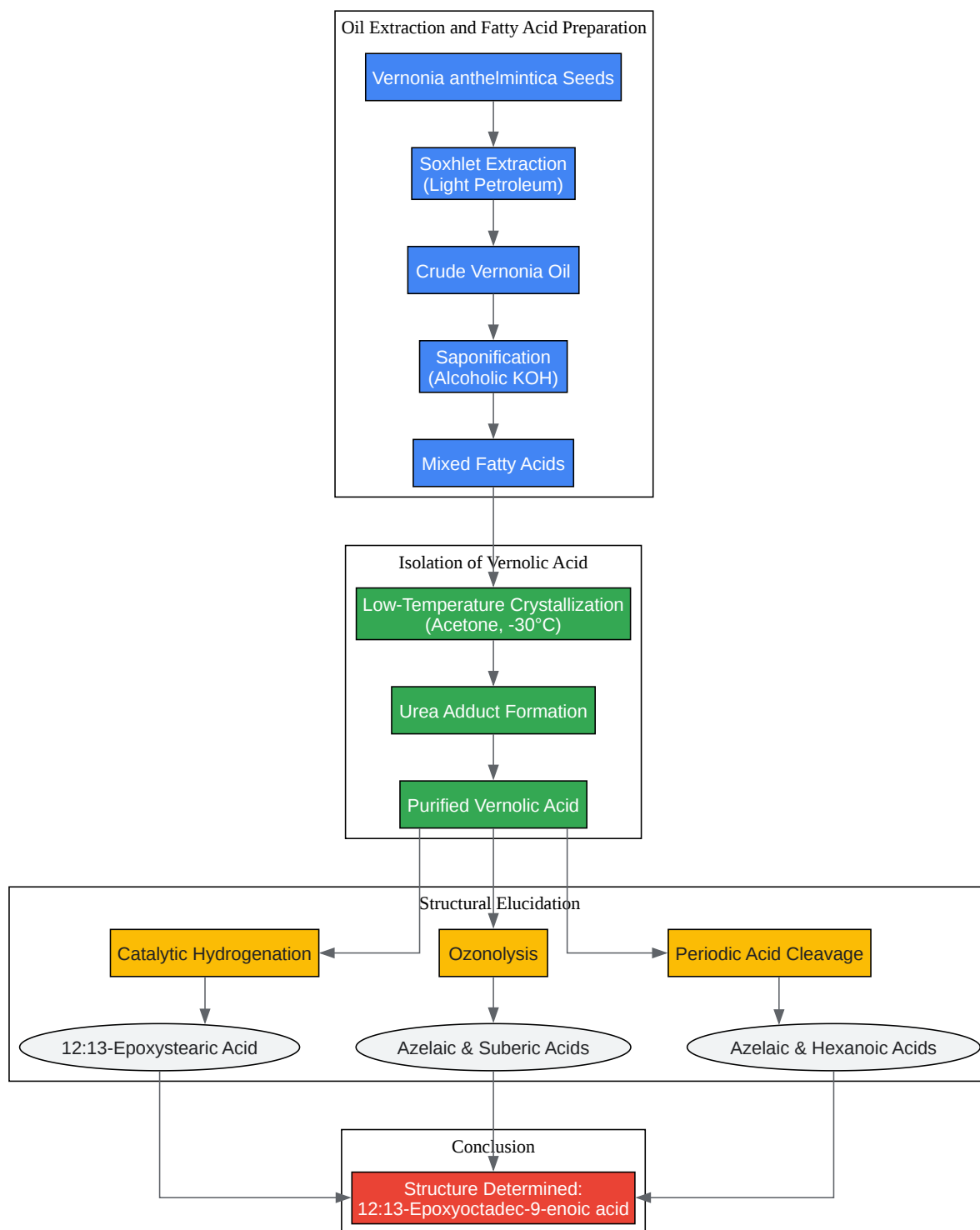
- **Low-Temperature Crystallization:** The mixed fatty acids were dissolved in acetone and cooled to -30 °C. The saturated acids and a portion of the oleic and linoleic acids crystallized out and were removed by filtration.
- **Urea Adduct Formation:** The filtrate, enriched in the oxygenated acid, was treated with a saturated solution of urea in methanol. The mixture was warmed to obtain a clear solution and then allowed to cool, leading to the formation of urea adducts. The adducts containing the straight-chain acids were separated, and the filtrate containing the vernolic acid was recovered.
- **Purification:** The isolated vernolic acid was further purified by repeated low-temperature crystallization from acetone.

Structural Elucidation of Vernolic Acid

- **Hydrogenation:** Catalytic hydrogenation of vernolic acid in the presence of palladium-charcoal resulted in the rapid absorption of one mole of hydrogen, indicating the presence of a single double bond. The product of this reaction was 12:13-epoxystearic acid.
- **Oxidative Fission of the Double Bond:** Ozonolysis of vernolic acid, followed by oxidative decomposition of the ozonide, yielded azelaic acid and suberic acid. This confirmed the position of the double bond at the 9:10 position.
- **Epoxide Ring Opening:** Treatment of vernolic acid with periodic acid resulted in the cleavage of the molecule at the site of the epoxide ring, yielding azelaic acid and hexanoic acid. This reaction confirmed the presence and position of the 12:13-epoxide group.

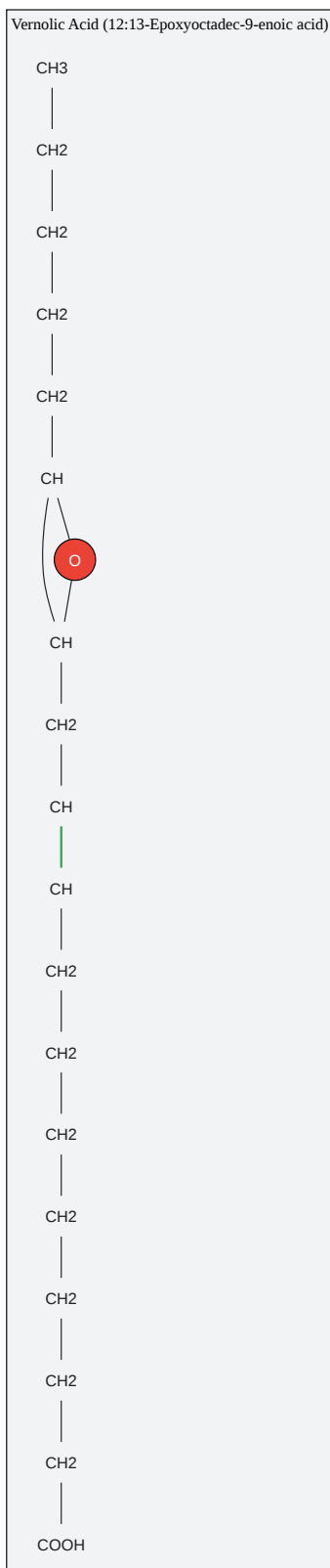
Visualizing the Experimental Workflow and Molecular Structure

The logical flow of the experimental process and the final elucidated structure of vernolic acid can be represented visually.



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Figure 1: Experimental workflow for the discovery and characterization of vernolic acid.



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Figure 2: Chemical structure of vernolic acid, highlighting the epoxy group and double bond.

The pioneering work of Gunstone in 1954 not only corrected the scientific record but also opened up new avenues of research into the biosynthesis and potential industrial applications of epoxy fatty acids. Vernonia oil, with its high vernolic acid content, remains a subject of interest for the production of bio-based polymers, resins, and other valuable materials.[2]

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